molecular formula C15H26O B8795609 Patchoulialcohol

Patchoulialcohol

Cat. No. B8795609
M. Wt: 222.37 g/mol
InChI Key: GGHMUJBZYLPWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011269

Procedure details

4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol, prepared according to the process described in Example 1, was catalytically hydrogenated in the presence of PtO2, in accordance with the process described by G. Buchi et al, J. Am. Chem. Soc., 83, 927 (1961). The product obtained was in all respects identical to that prepared by the cited authors.
Name
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH:6]=[CH:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3>O=[Pt]=O>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH2:6][CH2:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3

Inputs

Step One
Name
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C2CC3C=CC2(C(CC1)(C3(C)C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
that prepared by the cited authors

Outcomes

Product
Name
Type
Smiles
CC1C2CC3CCC2(C(CC1)(C3(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04011269

Procedure details

4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol, prepared according to the process described in Example 1, was catalytically hydrogenated in the presence of PtO2, in accordance with the process described by G. Buchi et al, J. Am. Chem. Soc., 83, 927 (1961). The product obtained was in all respects identical to that prepared by the cited authors.
Name
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH:6]=[CH:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3>O=[Pt]=O>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2([OH:15])[C:12]([CH3:14])([CH3:13])[CH:5]3[CH2:6][CH2:7][C:8]2([CH3:16])[CH:3]1[CH2:4]3

Inputs

Step One
Name
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C2CC3C=CC2(C(CC1)(C3(C)C)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
that prepared by the cited authors

Outcomes

Product
Name
Type
Smiles
CC1C2CC3CCC2(C(CC1)(C3(C)C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.